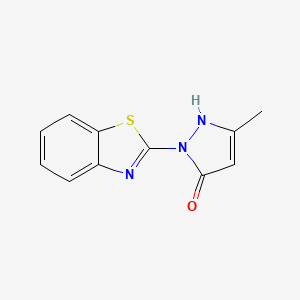
1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
It is an organic compound with the molecular formula C₂₁H₄₀O₄ and a molecular weight of 356.5 g/mol . This compound is a diester derived from azelaic acid and hexanol, and it is primarily used in various industrial applications due to its unique chemical properties.
科学的研究の応用
Dihexyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations for skin conditions due to its emollient properties.
Industry: Utilized as a lubricant and corrosion inhibitor in various industrial processes.
作用機序
The mechanism of action of dihexyl azelate involves its interaction with cellular membranes and proteins. As an ester, it can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. Additionally, its emollient properties help to soften and moisturize the skin by forming a protective barrier that prevents water loss.
Similar Compounds:
Diethyl azelate: Another ester of azelaic acid, but with ethyl groups instead of hexyl groups.
Dibutyl azelate: Similar structure but with butyl groups.
Uniqueness: Dihexyl azelate is unique due to its longer alkyl chains, which provide enhanced hydrophobicity and better plasticizing properties compared to shorter-chain esters. This makes it particularly useful in applications requiring high flexibility and durability.
実験室実験の利点と制限
The use of 3-methyl-1H-pyrazol-5-ol in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain. Furthermore, it is stable and has a relatively low toxicity. However, the compound is also relatively insoluble in water, which can limit its use in certain experiments.
将来の方向性
The potential future directions for research on 3-methyl-1H-pyrazol-5-ol are numerous. Further research is needed to understand the compound’s mechanism of action and its biochemical and physiological effects. Furthermore, more research is needed to explore the compound’s potential use in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to investigate the compound’s potential use in the treatment of various diseases and conditions. Finally, more research is needed to explore the compound’s potential use in the detection of various compounds.
合成法
3-methyl-1H-pyrazol-5-ol can be synthesized by a variety of methods. The most common method is the reaction of 1,3-benzothiazol-2-yl chloride with sodium hydroxide to form the desired compound. This reaction is typically carried out in aqueous solution at a temperature of 80-90°C. Other methods of synthesis include the reaction of 1,3-benzothiazol-2-yl chloride with sodium azide, the reaction of 1,3-benzothiazol-2-yl chloride with anhydrous sodium sulfite, and the reaction of 1,3-benzothiazol-2-yl chloride with potassium hydroxide.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Dihexyl azelate is synthesized through the esterification of azelaic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of dihexyl azelate involves the continuous esterification of azelaic acid with hexanol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-180°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Dihexyl azelate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dihexyl azelate can be hydrolyzed back to azelaic acid and hexanol.
Oxidation: The ester groups in dihexyl azelate can be oxidized to form carboxylic acids.
Reduction: Reduction of dihexyl azelate can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Azelaic acid and hexanol.
Oxidation: Azelaic acid.
Reduction: Hexanol and other alcohol derivatives.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-6,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDWGJVSOXPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
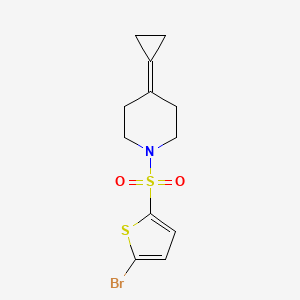
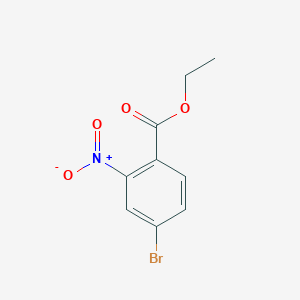
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)
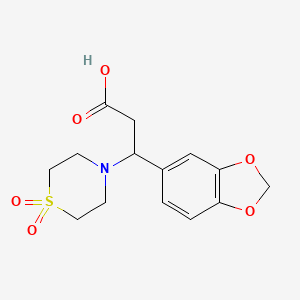
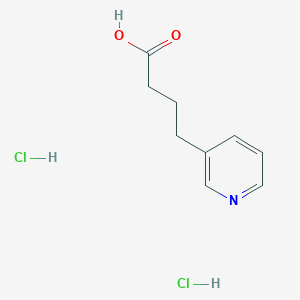
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)
![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)
